daldinone D daldinone D daldinone D is a natural product found in Annulohypoxylon truncatum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1910170
InChI: InChI=1S/C21H20O5/c1-26-17-8-5-10-13-9-16(24)19-11(3-2-4-14(19)22)21(13,25)12-6-7-15(23)20(17)18(10)12/h2-4,6-7,10,13,17,22-23,25H,5,8-9H2,1H3/t10-,13-,17-,21-/m0/s1
SMILES:
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol

daldinone D

CAS No.:

Cat. No.: VC1910170

Molecular Formula: C21H20O5

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

daldinone D -

Specification

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
IUPAC Name (2R,11S,12S,15S)-2,7,17-trihydroxy-15-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaen-9-one
Standard InChI InChI=1S/C21H20O5/c1-26-17-8-5-10-13-9-16(24)19-11(3-2-4-14(19)22)21(13,25)12-6-7-15(23)20(17)18(10)12/h2-4,6-7,10,13,17,22-23,25H,5,8-9H2,1H3/t10-,13-,17-,21-/m0/s1
Standard InChI Key KILVFQPOBUNVMF-PQYYAGPLSA-N
Isomeric SMILES CO[C@H]1CC[C@H]2[C@@H]3CC(=O)C4=C([C@@]3(C5=C2C1=C(C=C5)O)O)C=CC=C4O
Canonical SMILES COC1CCC2C3CC(=O)C4=C(C3(C5=C2C1=C(C=C5)O)O)C=CC=C4O

Introduction

Chemical Properties of Daldinone D

Structure and Molecular Characteristics

Daldinone D is characterized by its pentacyclic benzo[j]fluoranthene skeleton with specific hydroxyl and methoxy substituents. The compound has the following key properties:

PropertyValue
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
IUPAC Name(2R,11S,12S,15S)-2,7,17-trihydroxy-15-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaen-9-one
CAS NumberNot definitively assigned in available literature

The structure of daldinone D features a complex pentacyclic framework with three hydroxyl groups at positions 2, 7, and 17, along with a methoxy group at position 15 and a ketone functionality at position 9 .

Physical and Chemical Properties

Based on computational predictions and experimental observations, daldinone D exhibits the following physicochemical properties:

PropertyValue
LogP2.926
LogD2.576
LogS-4.251
Topological Polar Surface Area (TPSA)86.99 Ų
Number of Rotatable Bonds1
Number of H-Bond Acceptors5
Number of H-Bond Donors3
Quantitative Estimation of Drug-likeness (QED)0.734
Synthetic Accessibility Score4.322
Fraction of sp³ hybridized carbons (Fsp³)0.381

These properties indicate that daldinone D possesses moderate lipophilicity and water solubility, with a balanced profile of hydrogen bond donors and acceptors .

Spectroscopic Data and Structure Elucidation

The structure of daldinone D was established through comprehensive spectroscopic analyses, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallographic analysis

The absolute configuration of daldinone D was unambiguously determined through a combination of circular dichroism (CD) spectroscopy and application of the exciton chirality rule . These analyses confirmed the stereochemical arrangement at positions 2R, 11S, 12S, and 15S in the pentacyclic scaffold.

Natural Sources and Isolation

Fungal Origins

Daldinone D has been identified in several fungal species, with the primary sources being:

Fungal SpeciesFamilyReference
Hypoxylon truncatumXylariaceae
Annulohypoxylon truncatumXylariaceae

These fungi typically grow as endophytes within the tissues of various plant species and produce daldinone D as part of their secondary metabolite profile.

Isolation and Purification Methods

The isolation of daldinone D from fungal cultures typically follows a multi-step process:

  • Cultivation of the fungal strain on appropriate growth media

  • Extraction of the fungal culture with organic solvents (commonly CHCl₃/MeOH mixtures)

  • Fractionation using silica gel column chromatography

  • Further purification through preparative HPLC or Sephadex LH-20 chromatography

As described in the literature, daldinone D was isolated alongside daldinone C from the CHCl₃/MeOH (1:1) extract of a solid culture of Hypoxylon truncatum IFB-18 . The compounds were purified through successive chromatographic steps, with structural confirmation by spectroscopic analyses.

Biological Activities

Cytotoxicity Studies

One of the most significant biological activities reported for daldinone D is its cytotoxicity against cancer cell lines. The compound has demonstrated notable cytotoxic effects in several studies:

Cell LineCancer TypeIC₅₀ ValueReference
SW1116Colorectal adenocarcinoma41.0 μM
ParameterPredicted Value
Human Intestinal Absorption0.139
Blood-Brain Barrier Penetration0.648
Plasma Protein Binding86.85%
Volume of Distribution1.069
CYP3A4 Substrate Likelihood0.797
Hepatotoxicity Probability0.291
AMES Toxicity0.81

These predictions provide valuable insights for future investigations into the pharmacological potential of daldinone D .

Structure-Activity Relationships

Comparison with Other Daldinones

The daldinone family comprises several structurally related compounds that share the benzo[j]fluoranthene core but differ in their substitution patterns and stereochemistry. A comparison of daldinone D with other members of this family reveals important structure-activity relationships:

CompoundMolecular FormulaKey Structural Differences from Daldinone DBiological Activity Highlights
Daldinone AC20H16O5Contains a diketo functionality at positions 9 and 15; lacks methoxy groupFound in Annulohypoxylon stygium and Daldinia concentrica
Daldinone BVarious reportsStructure has been revised based on spectroscopic data Potential antioxidant properties
Daldinone CNot specified in sourcesIsolated alongside daldinone DIC₅₀ = 49.5 μM against SW1116 cells
Daldinone EContains chlorineChlorinated polyketide isolated from Daldinia sp.DPPH radical scavenging activity

The structural variations among daldinones likely contribute to their differing biological activities, suggesting that certain structural features may be optimized for enhanced bioactivity.

Research Applications and Future Perspectives

Future Research Directions

Several promising avenues for future research on daldinone D include:

  • Detailed mechanistic studies to elucidate its mode of action in cancer cells

  • Structure-activity relationship studies through semi-synthetic modifications

  • Investigation of potential synergistic effects with established anticancer agents

  • Exploration of improved isolation methods or synthetic routes to enhance availability

  • Evaluation of activity against a broader spectrum of biological targets

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